molecular formula C11H22OSi B15070085 Triethyl(penta-1,4-dien-3-yloxy)silane CAS No. 62418-65-9

Triethyl(penta-1,4-dien-3-yloxy)silane

Cat. No.: B15070085
CAS No.: 62418-65-9
M. Wt: 198.38 g/mol
InChI Key: RCMWXQHEDHJRTI-UHFFFAOYSA-N
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Description

Triethyl(penta-1,4-dien-3-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a penta-1,4-dien-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(penta-1,4-dien-3-yloxy)silane typically involves the reaction of triethylsilane with penta-1,4-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as boron trifluoride etherate.

    Solvent: Anhydrous conditions using solvents like dichloromethane.

    Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Triethyl(penta-1,4-dien-3-yloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent, transferring hydrogen to other molecules.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silanes.

    Substitution: Halogenated silanes and other substituted derivatives.

Scientific Research Applications

Triethyl(penta-1,4-dien-3-yloxy)silane finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

    Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which Triethyl(penta-1,4-dien-3-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and oxygen atoms plays a crucial role in its reactivity. The pathways involved include:

    Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Silicon-oxygen bond formation: Interaction with oxygen-containing functional groups to form siloxanes.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler analog without the penta-1,4-dien-3-yloxy group.

    Triethylsilyl ethers: Compounds where the silicon atom is bonded to an oxygen atom connected to various organic groups.

    Vinylsilanes: Compounds containing silicon-vinyl bonds.

Uniqueness

Triethyl(penta-1,4-dien-3-yloxy)silane is unique due to the presence of the penta-1,4-dien-3-yloxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

62418-65-9

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

triethyl(penta-1,4-dien-3-yloxy)silane

InChI

InChI=1S/C11H22OSi/c1-6-11(7-2)12-13(8-3,9-4)10-5/h6-7,11H,1-2,8-10H2,3-5H3

InChI Key

RCMWXQHEDHJRTI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C=C)C=C

Origin of Product

United States

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